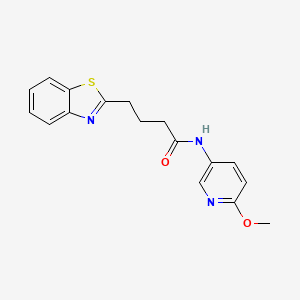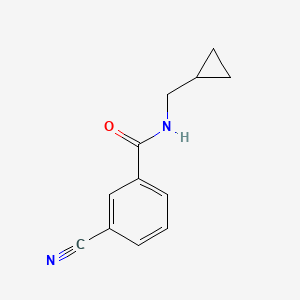
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine, also known as PTMA, is a chemical compound that has gained attention in the scientific community for its potential use in drug development. PTMA belongs to the class of quinazoline derivatives and has a molecular weight of 357.47 g/mol.
Mécanisme D'action
The exact mechanism of action of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine is not fully understood. However, studies have suggested that (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine may also modulate the activity of various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. The neuroprotective effects of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine may be due to its ability to reduce oxidative stress, inflammation, and neuronal apoptosis.
Biochemical and Physiological Effects:
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. However, further studies are needed to determine the long-term safety of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine and its metabolites. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine may also interact with other drugs and chemicals, and its pharmacokinetic properties need to be investigated.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine is a promising compound for drug development due to its anti-cancer and neuroprotective properties. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has a relatively simple synthesis method and can be easily modified to improve its pharmacological properties. However, (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has some limitations for lab experiments, such as its low solubility in water and its instability under acidic conditions. These limitations can be addressed by developing novel formulations and delivery systems for (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine.
Orientations Futures
There are several future directions for (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine research. One direction is to optimize the synthesis method and develop novel derivatives of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine with improved pharmacological properties. Another direction is to investigate the potential of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine for combination therapy with other anti-cancer drugs or neuroprotective agents. Furthermore, the mechanism of action of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine needs to be elucidated further to identify potential targets for drug development. Finally, the safety and efficacy of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine is a promising compound for drug development due to its anti-cancer and neuroprotective properties. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has a relatively simple synthesis method and can be easily modified to improve its pharmacological properties. However, further studies are needed to determine the long-term safety and efficacy of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine. The future directions for (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine research include optimizing the synthesis method, investigating its potential for combination therapy, identifying potential targets for drug development, and evaluating its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine involves a multi-step process that starts with the reaction of 2-aminobenzophenone and thiophene-2-carbaldehyde in the presence of a base to form the intermediate product. The intermediate product is then reacted with ammonium acetate and a reducing agent to yield (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine. The yield of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
Applications De Recherche Scientifique
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has been studied for its potential use in drug development, particularly in the treatment of cancer and neurological disorders. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has also been reported to have neuroprotective effects and can enhance cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-phenyl-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-2-7-14(8-3-1)18-21-17-11-5-4-10-16(17)19(22-18)20-13-15-9-6-12-23-15/h1-12H,13H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIAQILFHHNFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)

![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)

![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)


![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
